
(S)-2,2,6-Trimethylcyclohexanone
Overview
Description
(S)-2,2,6-Trimethylcyclohexanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Structure Analysis
A study by Askari, Schäfer, and Seip (1976) utilized electron diffraction in the vapor phase, combined with vibrational and conformational calculations, to analyze the molecular structure of 2,2,6-trimethylcyclohexanone. This study provided detailed insights into the average C-H and C-C bonds of the compound and identified five local conformational energy minima (Askari, Schäfer, & Seip, 1976).
2. Enzymatic Synthesis and Chirality
Research by Wada et al. (2003) described a practical enzymatic synthesis of a doubly chiral compound derived from 2,2,6-trimethylcyclohexanone, highlighting its application in introducing chirality and producing compounds with high enantiomeric excess. This method involved the use of old yellow enzyme 2 of Saccharomyces cerevisiae and levodione reductase of Corynebacterium aquaticum (Wada et al., 2003).
3. Synthesis of Versatile Intermediates
Subbaraju, Manhas, and Bose (1992) developed a synthesis method for 2-hydroxy-2,6,6-trimethylcyclohexanone by oxidizing β-cyclocitral and using methanolic sodium hydroxide for hydrolysis. This process highlights the versatility of 2,2,6-trimethylcyclohexanone as an intermediate in chemical synthesis (Subbaraju et al., 1992).
4. Aroma Descriptor in Fortified Wines
De Freitas et al. (1999) identified 2,2,6-trimethylcyclohexanone as a minor constituent in young fortified wines, serving as a sensorial descriptor of rock-rose aroma. This finding demonstrates the compound's role in contributing to the flavor profile of specific alcoholic beverages (De Freitas et al., 1999).
5. Development of Natural Carotenoids
Leuenberger et al. (1976) reported on the synthesis of optically active natural carotenoids and related compounds, using 2,2,6-trimethylcyclohexanone as a key chiral compound. This synthesis was vital for producing hydroxylated carotenoids like zeaxanthin and cryptoxanthin (Leuenberger et al., 1976).
6. Synthesis of Homosafranic Acid
Schmidt (1976) developed a process to convert 2,2,6-trimethylcyclohexanone to 1-(2-hydroxyethyl)-2,6,6-trimethyl-1,3-cyclohexadiene, demonstrating an efficient route to synthesize homosafranic acid, a compound of interest in organic chemistry (Schmidt, 1976).
7. Synthesis of Limonoid Model Insect Antifeedants
Mateos and Blanco (1991) investigated the aldol condensation of 2,2,6-trimethylcyclohexanone for the preparation of limonoid model compounds, which are significant in the study of natural insect antifeedants (Mateos & Blanco, 1991).
properties
IUPAC Name |
(6S)-2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOLGVTNLDBFI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



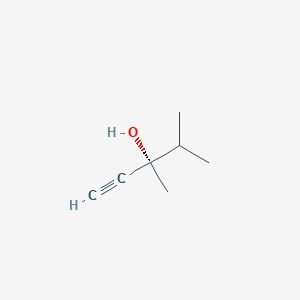
![[S,E,(+)]-2-Heptene-4-ol](/img/structure/B8253674.png)

![(+)-[(S)-1-Methylbutyl]benzene](/img/structure/B8253681.png)
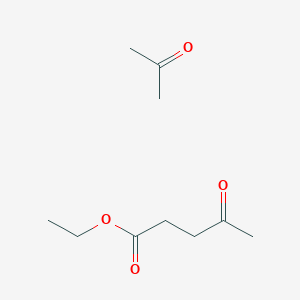
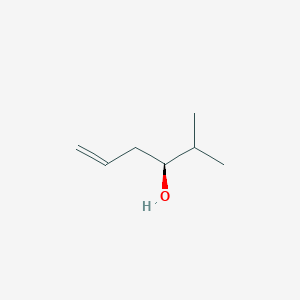
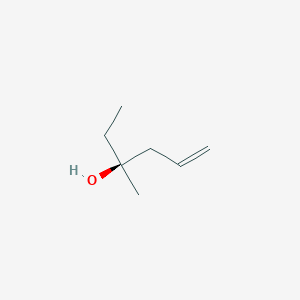

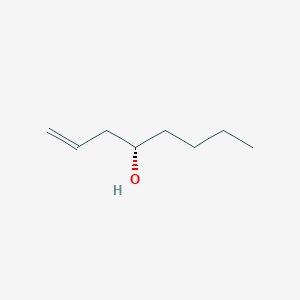
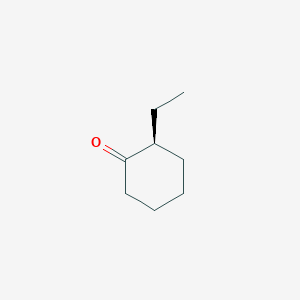

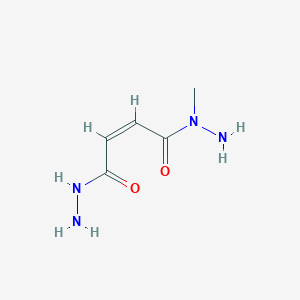
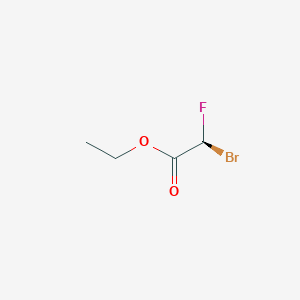
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)